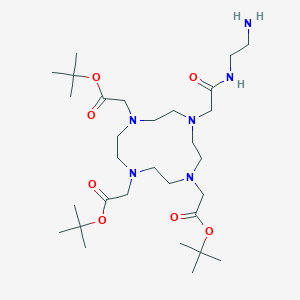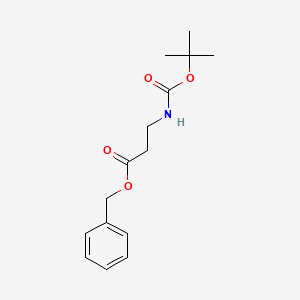
(+)-Strigolactone GR24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Strigolactone GR24 is a synthetic analog of strigolactones, a class of carotenoid-derived plant hormones. Strigolactones were first isolated in 1966 as germination stimulants for root parasitic plants like Striga . They play a crucial role in regulating plant development, including shoot and root branching, fruit ripening, and stress responses . This compound is widely used in scientific research to study the physiological and biochemical effects of strigolactones.
Preparation Methods
The synthesis of (+)-Strigolactone GR24 involves several steps. One efficient method includes the use of inexpensive starting materials and a series of reactions to produce the compound in multigram quantities . The key steps involve a palladium-catalyzed ortho-selective olefination of substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization . This method allows for the separation and evaluation of the biological activity of the diastereomers of GR24 .
Chemical Reactions Analysis
(+)-Strigolactone GR24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Cyclization: This reaction involves the formation of a ring structure.
Scientific Research Applications
(+)-Strigolactone GR24 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of strigolactones.
Mechanism of Action
The mechanism of action of (+)-Strigolactone GR24 involves its interaction with specific molecular targets and pathways. Strigolactones are perceived by receptor proteins in plants, leading to the regulation of gene expression and physiological responses . In plants, GR24 enhances tolerance to low-light stress by promoting the utilization of light energy and enhancing photosynthesis efficiency . In biomedical applications, strigolactones exert their effects through various molecular pathways, including the modulation of cell signaling and gene expression .
Comparison with Similar Compounds
(+)-Strigolactone GR24 is unique among strigolactones due to its synthetic origin and specific biological activity. Similar compounds include other strigolactones and their analogs, such as strigolactams . These compounds share similar chemical structures and biological functions but may differ in their specific activities and applications. For example, benzene-modified second-generation strigolactams have shown superior bioactivity compared to the original GR24 .
Properties
CAS No. |
151716-22-2 |
|---|---|
Molecular Formula |
C₁₇H₁₄O₅ |
Molecular Weight |
298.29 |
Synonyms |
3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o |
Origin of Product |
United States |
Q1: How does (+)-Strigolactone GR24 exert its effects in plants?
A: this compound, a synthetic strigolactone analog, interacts with the α/β-hydrolase DWARF14 (D14) receptor in plants. [, , , ] This interaction initiates a signaling cascade that involves the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), part of the SCF ubiquitin ligase complex. [, , ] This cascade ultimately leads to various physiological responses, including the suppression of shoot branching, regulation of root hair elongation, and modulation of lateral root formation. [, ]
Q2: Does GR24 interact with the same receptor as natural strigolactones?
A: Yes, GR24 interacts with the D14 receptor, which is also the receptor for natural strigolactones. [, , , ]
Q3: What are the downstream effects of GR24 binding to D14?
A: GR24 binding to D14 leads to the degradation of transcriptional repressors from the D53/SMXL family via the MAX2-dependent ubiquitination pathway. [, , ] This degradation ultimately allows for the expression of genes involved in various strigolactone-regulated processes. [, ]
Q4: What is the molecular formula and weight of GR24?
A4: This information is not provided in the provided research abstracts. Please consult chemical databases like PubChem or ChemSpider for this information.
Q5: Is there spectroscopic data available for GR24?
A: The provided research abstracts do not specify spectroscopic data for GR24. Consult chemical databases or publications focused on its chemical synthesis for such information. []
Q6: Is there information available about the material compatibility of GR24?
A6: The provided research abstracts do not contain specific details on material compatibility.
Q7: Have computational methods been applied to study GR24?
A7: While the provided abstracts do not detail specific computational studies, they highlight the potential for modeling and simulations. Researchers could utilize these tools to understand GR24's interactions with its receptor, predict its behavior in various environments, or design novel analogs.
Q8: How stable is GR24 under various conditions?
A: The fluorescent strigolactone analog CISA-1 demonstrates greater stability in water-methanol solutions compared to GR24. [] This finding implies that modifications to the GR24 structure can impact stability.
Q9: Is there specific information about SHE regulations related to GR24?
A9: The provided research abstracts do not provide details concerning SHE regulations for GR24. As with any chemical compound, researchers and companies working with GR24 are responsible for adhering to relevant safety guidelines and regulations.
Q10: Are there studies on the pharmacokinetics and pharmacodynamics of GR24 in plants?
A10: The provided research abstracts do not explicitly cover PK/PD aspects of GR24 in plants. Investigating the absorption, distribution, metabolism, and excretion of GR24 within plant systems could provide valuable insights into its mode of action and inform its application strategies.
Q11: In which experimental systems has the efficacy of GR24 been demonstrated?
A: Research has showcased GR24's efficacy in various experimental settings. For instance, GR24 effectively inhibits shoot branching in Arabidopsis, a model plant species. [, , ] It promotes seed germination in several plant species, including Arabidopsis and parasitic plants like Striga. [, , ] Moreover, GR24 influences root development, particularly in Arabidopsis, affecting lateral root formation and root hair elongation. [] These findings collectively underscore the versatility of GR24 as a tool to study and manipulate plant development.
Q12: What in vitro assays are used to study GR24 activity?
A12: Researchers utilize various in vitro assays to assess GR24 activity, including:
- Orobanche Germination Assay: This assay measures the ability of GR24 to stimulate the germination of parasitic plant seeds, particularly those of the Orobanche species. []
- Arabidopsis Rooting Assay: This assay evaluates the impact of GR24 on adventitious root formation in Arabidopsis seedlings, providing insights into its role in root development. []
Q13: What in vivo models are used to study GR24's effects?
A13: Plant models, particularly Arabidopsis thaliana, are extensively used to investigate GR24's impact on various developmental processes. These include:
- Shoot Branching: GR24 effectively reduces lateral shoot branching in Arabidopsis. [, , ]
- Seed Germination: GR24 promotes seed germination in Arabidopsis, particularly under conditions like thermoinhibition. [, ]
- Root Architecture: GR24 influences lateral root formation and root hair elongation in Arabidopsis. []
Q14: What is known about the toxicology and safety profile of GR24?
A14: The provided research abstracts primarily focus on the plant biological activity of GR24 and do not provide specific data regarding its toxicology or safety profile in humans or other animals. It's important to note that as a research chemical, handling GR24 with appropriate safety measures is crucial.
A14: The provided abstracts concentrate on the fundamental plant biological activities of GR24 and do not cover aspects related to drug delivery, biomarkers, analytical method validation, environmental impact, or other topics listed in points 13-24. These areas might be explored in future research as the understanding of strigolactones and their synthetic analogs expands.
Q15: Are there any known alternatives or substitutes for GR24 in plant research?
A15: While GR24 is a widely used synthetic strigolactone analog, researchers also utilize:
- CISA-1: This fluorescent strigolactone analog displays comparable or enhanced biological activity compared to GR24 in certain assays and exhibits better stability in specific solutions. []
Q16: What resources are available for researchers working with GR24?
A16: Several resources aid researchers studying GR24 and strigolactones:
Q17: When was GR24 first synthesized and what are some milestones in strigolactone research?
Q18: Are there any cross-disciplinary applications of GR24 research?
A18: Research on strigolactones and their synthetic analogs like GR24 has implications for various fields:
- Agriculture: Understanding strigolactone signaling could lead to the development of novel strategies for controlling parasitic weeds, improving crop yield, and enhancing plant resilience to stress. [, , ]
- Plant Biology: GR24 serves as a valuable tool to dissect complex plant developmental processes, including shoot branching, root development, and interactions with symbiotic organisms. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)
![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)
